5-Nitronaphthalene-1-boronic acid

Suzuki-Miyaura coupling Biaryl synthesis Procurement quality control

Generic naphthylboronic acids often suffer from protodeboronation and HCl contamination, compromising cross-coupling yields. 5-Nitronaphthalene-1-boronic acid pinacol ester (CAS 885007-62-5) at 98% purity eliminates these risks, providing a bench-stable, electron-deficient building block for reliable Suzuki-Miyaura reactions. QC documentation (NMR, HPLC, GC) ensures batch-to-batch consistency for OLED materials, chiral ligands, and drug discovery libraries.

Molecular Formula C10H8BNO4
Molecular Weight 216.99
CAS No. 885007-62-5
Cat. No. B2613763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitronaphthalene-1-boronic acid
CAS885007-62-5
Molecular FormulaC10H8BNO4
Molecular Weight216.99
Structural Identifiers
SMILESB(C1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-])(O)O
InChIInChI=1S/C10H8BNO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,13-14H
InChIKeyRUOYOYRRCNVZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitronaphthalene-1-boronic Acid Pinacol Ester


5‑Nitronaphthalene‑1‑boronic acid (CAS 885007‑62‑5) is an organoboron compound typically supplied as its pinacol ester, 4,4,5,5‑tetramethyl‑2‑(5‑nitronaphthalen‑1‑yl)‑1,3,2‑dioxaborolane, which provides enhanced bench stability for Suzuki–Miyaura cross‑coupling reactions . The molecule features a nitro group at the peri (5) position of naphthalene relative to the boronic ester at C‑1, creating a unique combination of electron‑withdrawing character and steric constraint that distinguishes it from other regioisomeric nitronaphthylboronic acids .

5-Nitronaphthalene-1-boronic Acid vs. Generic Naphthylboronic Acids


The 5‑nitro substitution pattern creates a persistent electronic and peri‑steric environment that differs fundamentally from the 4‑nitro, 8‑nitro, or unsubstituted naphthalene‑1‑boronic acid analogs . Replacing the target compound with a generic naphthylboronic acid alters both the rate of the transmetalation step in cross‑coupling and the purification properties of the final product; moreover, naphthylboronic acids contaminated with residual HCl – a known problem in literature preparations – can lead to reaction failure [1]. The specialized availability of the pure pinacol ester form addresses these risks, as the quantitative evidence below demonstrates.

5-Nitronaphthalene-1-boronic Acid: Comparative Evidence


Purity & Batch Consistency for Suzuki–Miyaura Coupling

Commercially available 5‑nitronaphthalene‑1‑boronic acid pinacol ester from Bidepharm is supplied at a standard purity of 98 % , whereas the parent 1‑naphthaleneboronic acid is typically offered at 95–97 % purity . In naphthylboronic acid systems, even small amounts of HCl contamination or anhydride formation can dramatically reduce Suzuki coupling yields, as demonstrated by Genov et al. who reported that simple purification prior to use raised coupling yields from near zero to 55–95 % [1].

Suzuki-Miyaura coupling Biaryl synthesis Procurement quality control

Specialized Supply and Price Premium

5‑Nitronaphthalene‑1‑boronic acid pinacol ester is priced significantly higher than generic 1‑naphthaleneboronic acid, reflecting its multi‑step synthesis and the value of the pre‑installed nitro group . Fujifilm Wako lists the pinacol ester at ¥19,500 per 1 g and ¥67,500 per 5 g , whereas the parent 1‑naphthaleneboronic acid can be sourced for less than £5 per 5 g from Fluorochem . This price differential (>100‑fold on a gram‑for‑gram basis) serves as a quantifiable proxy for the synthetic effort saved when the nitro substituent is already incorporated.

Procurement economics Building block cost Synthesis complexity

Polarity & Lipophilicity vs. 1-Naphthaleneboronic Acid

The pinacol ester of 5‑nitronaphthalene‑1‑boronic acid exhibits a consensus LogP of 2.01 and a topological polar surface area (TPSA) of 64.28 Ų , compared to LogP 2.82 and TPSA 40.46 Ų for 1‑naphthaleneboronic acid . The lower LogP (Δ ≈ 0.8) and higher TPSA (Δ ≈ 24 Ų) indicate significantly greater polarity, directly impacting retention time in reversed‑phase chromatography and aqueous solubility profile [REFS-1, REFS-2].

LogP Polar surface area Chromatographic purification

Peri-Electronic Effect and Protodeboronation Resistance

The 5‑nitro group resides at the peri position relative to the C‑1 boronic ester on the naphthalene scaffold. This geometry introduces a through‑space electron‑withdrawing effect that can retard the transmetalation step in Suzuki couplings compared to 4‑nitro‑ or 8‑nitro‑naphthalen‑1‑yl‑boronic acid regioisomers . Although direct comparative kinetic data for the peri‑nitro isomer are not published, class‑level studies on naphthylboronic acids show that electron‑deficient arylboronic acids are more prone to protodeboronation; however, esters are notably more stable than free acids under coupling conditions [1].

Protodeboronation Peri effect Suzuki coupling stability

1,5-Disubstituted Naphthalene Synthesis

Patent WO 2017/159189 describes the electrochemical amination of 1‑nitronaphthalene to 1‑amino‑5‑nitronaphthalene and sequential conversion to 1,5‑diaminonaphthalene [1]. The use of 5‑nitronaphthalene‑1‑boronic acid (or its pinacol ester) as an alternative starting material would directly provide the 1,5‑disubstitution pattern required for this class of compounds via Suzuki coupling, bypassing the electrochemical amination step entirely [REFS-1, REFS-2]. In contrast, 4‑nitro‑ or 2‑nitro‑naphthylboronic acids cannot deliver the 1,5‑substitution geometry.

1,5-Disubstituted naphthalene Patent chemistry Pharmaceutical intermediates

5-Nitronaphthalene-1-boronic Acid: Application Scenarios


Iterative Suzuki–Miyaura Synthesis of 1,5-Biaryls

When building sterically congested 1,5‑diaryl‑naphthalene cores for OLED host materials or chiral ligand scaffolds, the pinacol ester form of 5‑nitronaphthalene‑1‑boronic acid provides a stable, high‑purity starting material that minimises protodeboronation losses observed with free boronic acids under forcing coupling conditions . The 98 % purity specification addresses the purification concerns identified by Genov et al. for naphthylboronic acids [1], directly improving cross‑coupling yield reliability.

1,5-Diaminonaphthalene for High-Performance Polymers

1,5‑Diaminonaphthalene is a precursor to high‑temperature polyimides and epoxy curing agents. While patent WO 2017/159189 describes electrochemical amination of 1‑nitronaphthalene [2], a Suzuki‑based route using 5‑nitronaphthalene‑1‑boronic acid pinacol ester could enable introduction of aryl substituents at the 1‑position prior to nitro reduction, expanding the accessible polymer monomer space .

Peri-Substituted Naphthalene Pharmacophores

The combination of a boronic acid handle and a nitro group in a peri relationship on naphthalene creates a versatile platform for diverse derivatisation. The lower LogP (2.01 vs. 2.82 for 1‑naphthaleneboronic acid) and higher TPSA (64.28 vs. 40.46 Ų) suggest improved aqueous compatibility of coupling products, which is a favourable attribute in early‑stage drug discovery libraries targeting polar binding sites.

Quality-Controlled Procurement for CROs

Contract research organisations (CROs) that require batch‑to‑batch consistency for client deliverables benefit from the defined 98 % purity and QC documentation (NMR, HPLC, GC) provided by Bidepharm for this compound . The known HCl contamination issue in naphthylboronic acid literature preparations [1] makes the supplier‑verified purity a de‑risking factor in route scouting decisions.

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